molecular formula C14H11F3N2O2S B2899217 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-96-3

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2899217
CAS No.: 330189-96-3
M. Wt: 328.31
InChI Key: ZSVSFTZTSQITBF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H11F3N2O2S and its molecular weight is 328.31. The purity is usually 95%.
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Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes an acetyl group, a thiazole moiety, and a trifluoromethylbenzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C15H13F3N2O2S
  • Molecular Weight : 368.37 g/mol
  • CAS Number : 2060498-12-4

The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π stacking interactions, while the acetyl and trifluoromethyl groups can form hydrogen bonds with target proteins. These interactions may modulate the activity of specific proteins, leading to various biological effects.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)23.30 ± 0.35Apoptosis induction
N-(5-acetyl-4-methyl-thiazol-2-yl)-acetamideU251 (Glioblastoma)<10Mitochondrial dysfunction
N-(5-acetyl-4-methyl-thiazol-2-yl)-N-cyclopropylMCF7 (Breast)18.50 ± 0.45Cell cycle arrest

These findings suggest that structural modifications in thiazole derivatives can significantly influence their cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy against bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-(5-acetyl-thiazol-2-yl)-acetamideEscherichia coli16 µg/mL
N-(5-acetyl-thiazol-2-yl)-N-cyclopropylCandida albicans64 µg/mL

These results indicate that thiazole derivatives can be promising candidates for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Acetyl Group : Contributes to solubility and interaction with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and may enhance membrane penetration.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Study on Antitumor Activity : A recent study synthesized various thiazole derivatives and evaluated their anticancer properties against several cell lines. The presence of a methyl group at position 4 of the phenyl ring was found to enhance the cytotoxicity significantly .
  • Antimicrobial Evaluation : Another research project involved testing thiazole compounds against resistant bacterial strains, demonstrating promising results that support further development as antimicrobial agents .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c1-7-11(8(2)20)22-13(18-7)19-12(21)9-4-3-5-10(6-9)14(15,16)17/h3-6H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSFTZTSQITBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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